2,4-Dimethylthiolan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

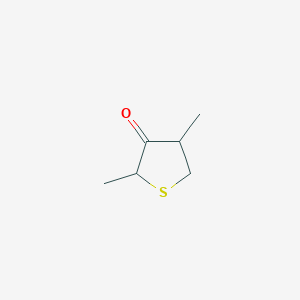

2,4-Dimethylthiolan-3-one is a chemical compound with the molecular formula C6H10OS . It is also known by several synonyms such as Dihydro-2,4-dimethyl-3 (2H)-thiophenone, 2,4-Dimethyldihydrothiophen-3 (2H)-one, and 4,5-dihydro-2, (4 or 5)-dimethyl-3 (2H)-thiophenone . The molecular weight of this compound is 130.21 g/mol .

Molecular Structure Analysis

The molecular structure of 2,4-Dimethylthiolan-3-one can be analyzed using various techniques such as density-functional theory (DFT) at the level of B3LYP/6-311++G (d,p) .Physical And Chemical Properties Analysis

2,4-Dimethylthiolan-3-one has several computed properties. It has a molecular weight of 130.21 g/mol, an XLogP3-AA of 1.4, and a topological polar surface area of 42.4 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . The compound’s complexity, as computed by Cactvs 3.4.8.18, is 111 .Wissenschaftliche Forschungsanwendungen

Catalytic and Asymmetric Synthesis

A study by Davoust et al. (2005) introduced a new generation of 2,5-dimethylthiolanes with a locked conformation to promote the asymmetric addition of chiral sulfonium ylides to aldehydes. This novel approach facilitated the synthesis of trans-stilbene oxide derivatives with high enantiomeric ratios, showcasing the utility of these compounds in catalytic and asymmetric synthesis processes. The process proved efficient and user-friendly, highlighting the potential of dimethylthiolanes in organic synthesis (Davoust, J., Brière, J., Jaffrès, P., & Metzner, P., 2005).

Natural Product Chemistry

Block et al. (2018) reported on the isolation and characterization of ajothiolanes from garlic (Allium sativum), which are 3,4-dimethylthiolanes. This research identified these compounds as key constituents of garlic, suggesting their role in the plant's chemistry and potential biological activities. The study not only identified these compounds but also corrected structural misassignments in previous research, underlining the importance of 3,4-dimethylthiolanes in natural product chemistry (Block, E. et al., 2018).

Molecular Structure and Spectral Analysis

Research by Wang et al. (2001) focused on the enantiopure forms of 2,5-dimethylthiolane and 2,5-dimethylsulfolane, examining their molecular structure and conformational stability through vibrational circular dichroism (VCD) and density functional theory (DFT). This study provided valuable insights into the stereochemical configurations and predominant conformations of these compounds in solution, contributing to our understanding of their molecular properties (Wang, F. et al., 2001).

Chemical Synthesis Applications

The work by Guo et al. (2020) presented a Cu(II)-promoted dimethylthiolation of benzamides, demonstrating the efficiency of using dimethylthiolated compounds in synthesizing various chemical structures. This method features facile conditions without the need for additional oxidant additives, showcasing the versatility of dimethylthiolanes and related compounds in facilitating chemical reactions (Guo, Y. et al., 2020).

Enantioselective Synthesis

Zanardi et al. (2002) achieved the first examples of enantioselective synthesis of vinyl oxiranes from aldehydes using allyl halides and chiral sulfides, including dimethylthiolanes. This method allowed for good yields and high enantiomeric excesses, highlighting the potential of dimethylthiolanes in enantioselective organocatalysis (Zanardi, J. et al., 2002).

Eigenschaften

IUPAC Name |

2,4-dimethylthiolan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c1-4-3-8-5(2)6(4)7/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMIEGBJQNRINM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336210 |

Source

|

| Record name | 2,4-dimethylthiolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylthiolan-3-one | |

CAS RN |

106014-15-7 |

Source

|

| Record name | 2,4-dimethylthiolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)